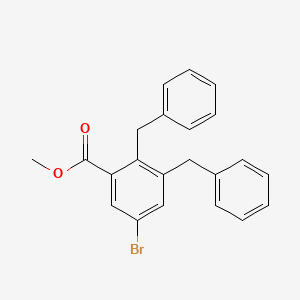

Methyl 2,3-dibenzyl-5-bromobenzoate

Description

Chemical Identity and Classification

This compound stands as a distinctive member of the bromobenzoate family, classified under the Chemical Abstracts Service number 182676-91-1. The compound belongs to the broader category of aromatic esters, specifically those bearing halogen substituents and multiple benzyl functional groups. Its systematic chemical nomenclature reflects the precise positioning of substituents on the benzoate core, with two benzyl groups occupying the 2 and 3 positions and a bromine atom located at the 5 position of the aromatic ring. The molecular formula C₂₂H₁₉BrO₂ indicates the presence of twenty-two carbon atoms, nineteen hydrogen atoms, one bromine atom, and two oxygen atoms, resulting in a molecular weight of 395.29 daltons.

The compound exhibits characteristics typical of aromatic esters, including planarity around the benzene ring and potential for various intermolecular interactions through its aromatic systems. The Simplified Molecular Input Line Entry System representation of the molecule is recorded as O=C(OC)C1=CC(Br)=CC(CC2=CC=CC=C2)=C1CC3=CC=CC=C3, providing a precise structural description for computational and database applications. This classification places the compound within the realm of synthetic organic intermediates commonly employed in pharmaceutical and materials chemistry research, where such complex aromatic systems serve as building blocks for more elaborate molecular architectures.

The physical properties of this compound align with those expected for aromatic compounds of similar molecular weight and substitution patterns. While specific melting and boiling point data are limited in the available literature, the compound is anticipated to exist as a solid at room temperature based on its molecular structure and analogous compounds in the bromobenzoate series. The presence of multiple aromatic rings contributes to enhanced molecular rigidity and intermolecular interactions, factors that typically elevate melting points in organic compounds. Storage recommendations suggest maintenance under dry conditions at room temperature, indicating reasonable stability under standard laboratory conditions.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic research into synthetic intermediates for pharmaceutical applications, particularly in the context of beta-agonist drug development. The compound gained prominence through research conducted by Yee and colleagues, whose work published in Bioorganic and Medicinal Chemistry Letters in 1996 established key synthetic methodologies for accessing such complex aromatic systems. This foundational research demonstrated the utility of dibenzyl-substituted bromobenzoates as intermediates in the preparation of hydroxyalbuterol, a compound of significant pharmacological interest.

The historical development of this compound reflects broader trends in medicinal chemistry during the 1990s, when researchers increasingly focused on developing synthetic routes to complex bioactive molecules through strategic use of functionalized aromatic intermediates. The work by Yee and colleagues specifically addressed the challenge of introducing multiple substituents onto benzoate scaffolds while maintaining synthetic efficiency and product purity. Their approach utilized cross-coupling methodologies, which were emerging as powerful tools for carbon-carbon bond formation in complex molecule synthesis during this period.

The discovery process involved systematic exploration of substitution patterns on bromobenzoate cores, with particular attention to the strategic placement of benzyl groups at the 2 and 3 positions. This positioning was not arbitrary but rather designed to facilitate subsequent synthetic transformations leading to the target hydroxyalbuterol structure. The research demonstrated that the dibenzyl substitution pattern provided both synthetic versatility and structural stability, making the compound an attractive intermediate for pharmaceutical applications.

Contemporary recognition of this compound has expanded beyond its original pharmaceutical context to encompass broader applications in organic synthesis and materials chemistry. The compound now serves as a model system for studying aromatic substitution reactions, cross-coupling methodologies, and structure-activity relationships in complex organic molecules. This evolution reflects the compound's intrinsic chemical versatility and the ongoing development of synthetic methodologies that can exploit its unique structural features.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its dual role as both a synthetic intermediate and a platform for methodological development. The compound's importance stems primarily from its function as an intermediate in the preparation of hydroxyalbuterol, a synthetic pathway that has contributed to understanding of beta-agonist structure-activity relationships. This application demonstrates the compound's value in pharmaceutical chemistry, where complex aromatic systems serve as crucial building blocks for bioactive molecules.

The synthetic utility of this compound extends beyond its pharmaceutical applications to encompass fundamental studies in organic methodology. The presence of the bromine substituent at the 5 position provides an excellent handle for cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck transformations. These reactions have become cornerstones of modern organic synthesis, and the compound serves as an effective substrate for developing and optimizing such methodologies. Research groups worldwide have utilized this and related compounds to investigate reaction conditions, catalyst systems, and substrate scope in cross-coupling chemistry.

The dibenzyl substitution pattern present in this compound represents a unique structural motif that has attracted attention from researchers interested in aromatic chemistry and molecular recognition. The spatial arrangement of the benzyl groups creates distinctive steric and electronic environments that influence reactivity patterns and intermolecular interactions. Studies involving this compound have contributed to understanding of how multiple aromatic substituents affect reaction selectivity, product distribution, and molecular conformational preferences.

Modern applications of this compound in organic chemistry research include its use as a model compound for investigating aromatic substitution mechanisms, developing new synthetic methodologies, and exploring structure-property relationships in complex organic molecules. The compound's well-defined structure and readily accessible synthetic routes make it an attractive target for mechanistic studies and methodological validation. Research involving this compound continues to contribute to advances in synthetic organic chemistry, particularly in areas related to aromatic functionalization and pharmaceutical intermediate synthesis.

Structural Characteristics and Relationships

The molecular architecture of this compound exhibits several distinctive structural features that define its chemical behavior and synthetic utility. The central benzoate core provides a planar aromatic framework upon which the various substituents are arranged, creating a three-dimensional molecular structure with specific geometric constraints and electronic properties. The methyl ester functionality at the carboxyl position introduces both steric and electronic effects that influence the overall reactivity profile of the molecule.

The positioning of the two benzyl groups at the 2 and 3 positions creates a unique substitution pattern that significantly impacts the compound's conformational preferences and intermolecular interactions. These benzyl substituents are not merely passive structural elements but actively participate in determining the molecule's physical properties and reactivity characteristics. The proximity of these two aromatic systems to each other and to the central benzene ring creates potential for π-π stacking interactions, both intramolecularly and intermolecularly, which can influence crystal packing and solution behavior.

Table 1: Structural Parameters of this compound

The bromine atom at the 5 position serves multiple structural and functional roles within the molecular framework. Structurally, bromine introduces significant steric bulk and electronic effects that influence both the local environment around the substitution site and the overall molecular properties. The electron-withdrawing nature of bromine affects the electron density distribution throughout the aromatic system, potentially altering reactivity patterns at other positions on the ring. Functionally, the bromine substituent provides an excellent leaving group for various substitution and cross-coupling reactions, making it a key reactive site for further synthetic elaboration.

Properties

CAS No. |

182676-91-1 |

|---|---|

Molecular Formula |

C22H19BrO4 |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate |

InChI |

InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |

InChI Key |

WLDVSKMISPGCPN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Synonyms |

5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Synthesis of Methyl 2,3-Dibenzylbenzoate :

-

Starting with methyl benzoate, benzyl groups are introduced at positions 2 and 3 via a palladium-catalyzed Kumada coupling. Methyl 2,3-dibromobenzoate reacts with benzyl magnesium bromide (2.2 equiv) in tetrahydrofuran (THF) under inert conditions, using Pd(dba)₂ (5 mol%) and PPh₃ (10 mol%) at 80°C for 24 hours.

-

Yield : ~75% after column purification (hexane/ethyl acetate = 10:1).

-

-

Bromination at Position 5 :

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temp. | 0°C → rt |

| Brominating Agent | Br₂/FeBr₃ |

| Purification | Silica gel chromatography |

Esterification of 2,3-Dibenzyl-5-Bromobenzoic Acid

This two-step approach begins with bromination followed by esterification, ensuring high regioselectivity.

Procedure:

-

Synthesis of 2,3-Dibenzyl-5-Bromobenzoic Acid :

-

Methyl Ester Formation :

Key Data:

| Parameter | Value |

|---|---|

| Bromination Agent | NBS |

| Esterification | SOCl₂/MeOH |

| Purity (HPLC) | >98% |

Sequential Benzylation and Bromination

This modular method allows for late-stage bromination, minimizing side reactions.

Procedure:

-

Methyl 5-Bromo-2,3-dihydroxybenzoate Synthesis :

-

Benzylation of Hydroxyl Groups :

Key Data:

One-Pot Coupling and Bromination

A streamlined approach combining Suzuki-Miyaura coupling and bromination.

Procedure:

-

Methyl 2,3-Dibromobenzoate Preparation :

-

Suzuki Coupling with Benzyl Boronic Acid :

-

Bromination at Position 5 :

-

The coupled product undergoes bromination as described in Method 1.

-

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | High regioselectivity | Requires pre-functionalization | 68–72% |

| Esterification | Simple purification | Acid handling required | 82–89% |

| Sequential Steps | Modular design | Multi-step, lower yield | 65% |

| One-Pot Coupling | Streamlined process | Expensive catalysts | 70% |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibenzyl-5-bromobenzoate undergoes various chemical reactions, including:

Oxidation: The benzylic positions can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Benzyl alcohols, carboxylic acids.

Reduction: Hydrogenated compounds.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dibenzyl-5-bromobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibenzyl-5-bromobenzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This can lead to the formation of new compounds with different biological activities. The pathways involved in these reactions include the activation of electrophilic centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the methyl ester family, sharing core reactivity (e.g., ester hydrolysis, electrophilic substitution) with other derivatives. Key structural analogs include:

Key Differences :

- Substituent Effects : The bromine atom in the target compound enhances electrophilic substitution resistance compared to methyl salicylate’s hydroxyl group, which activates the ring .

- Steric Hindrance : The dual benzyl groups create significant steric bulk, reducing reactivity in nucleophilic acyl substitution compared to less hindered esters like methyl salicylate.

Physical and Chemical Properties

Data from general methyl ester studies (Table 3 in ) highlight trends applicable to the target compound:

Notable Findings:

- The bromine atom increases molecular weight and density, likely elevating boiling points compared to non-halogenated analogs .

- Steric shielding from benzyl groups may delay ester hydrolysis, contrasting with methyl salicylate’s rapid degradation under acidic conditions .

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (80–100°C) enhance benzylation kinetics but may require inert atmospheres to prevent oxidation.

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts can improve regioselectivity.

- Solvent Selection : DMF or THF balances solubility and reactivity for benzylation steps.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.5–8.0 ppm) and benzyl methylene groups (δ 4.5–5.5 ppm).

- Carbonyl (C=O) signal at ~δ 165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 393.03 for C₂₂H₁₉BrO₂⁺).

Validation : Compare spectral data with structurally analogous compounds (e.g., methyl benzoate derivatives in and ).

Advanced: How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in the benzylation of 5-bromobenzoate derivatives?

Answer:

- DFT Calculations : Model transition states to identify kinetic vs. thermodynamic control. For example, benzylation at the 2- and 3-positions may be favored due to steric and electronic effects.

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the aromatic ring. The bromine substituent’s electron-withdrawing effect directs benzylation to ortho/meta positions .

- Validation : Correlate computational results with experimental outcomes (e.g., X-ray crystallography using SHELX for structural confirmation) .

Advanced: What strategies mitigate competing side reactions during the benzylation of 5-bromobenzoate esters?

Answer:

Common side reactions include over-benzylation or halogen displacement. Mitigation approaches:

- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups).

- Stepwise Benzylation : Introduce one benzyl group at a time, monitoring via TLC.

- Low-Temperature Quenching : Halt reactions at partial conversion to isolate intermediates.

- Solvent Polarity : Use DMSO or DMF to stabilize intermediates and reduce nucleophilic byproducts .

Advanced: How do researchers resolve contradictions in reported reaction yields for similar brominated benzoate derivatives?

Answer:

- Reproducibility Checks : Replicate experiments with strict control of variables (e.g., solvent purity, moisture levels).

- Data Triangulation : Cross-validate yields using HPLC, NMR integration, and mass balance calculations .

- Meta-Analysis : Compare synthetic protocols for overlooked parameters (e.g., catalyst aging, inert atmosphere quality).

Basic: What are the best practices for purifying this compound?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient). Monitor fractions by TLC (Rf ~0.3–0.5).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as seen in Kanto Reagents’ protocols for brominated aromatics .

Advanced: How does steric hindrance from the 2,3-dibenzyl groups influence the compound’s reactivity in further functionalization?

Answer:

- Steric Effects : Bulky benzyl groups reduce accessibility to the aromatic ring, slowing electrophilic substitution.

- Directing Effects : Bromine’s meta-directing nature may shift reactivity to less hindered positions.

- Experimental Design : Use bulky directing groups (e.g., -SO₃H) or microwave-assisted synthesis to overcome kinetic barriers .

Advanced: What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer:

- Single-Crystal X-Ray Diffraction : Use SHELX for structure solution and refinement. Key parameters:

- Validation : Compare with Cambridge Structural Database entries for similar esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.